molecular formula C21H22N4OS B6557616 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1040675-62-4

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6557616
CAS No.: 1040675-62-4
M. Wt: 378.5 g/mol
InChI Key: ISKRINGLZVXJPX-UHFFFAOYSA-N
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Description

The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one features a central thiazole ring substituted with a phenylamino group at position 2 and a 4-phenylpiperazine moiety linked via an ethanone bridge. Its synthesis likely involves multicomponent reactions or coupling strategies similar to those described for analogs (e.g., ).

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-20(25-13-11-24(12-14-25)19-9-5-2-6-10-19)15-18-16-27-21(23-18)22-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRINGLZVXJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a substituted thiourea with an α-haloketone under acidic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Heterocyclic Modifications

Table 1: Structural Comparison of Key Analogs

Compound Name Core Heterocycle Substituents Reference
Target Compound 1,3-Thiazole 2-(Phenylamino)-thiazol-4-yl; 4-phenylpiperazin-1-yl -
2-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one Benzoxazole 2-(Furan-2-yl)-benzoxazol-5-yl; 4-phenylpiperazin-1-yl
2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one Phenyl 4-Aminophenyl; 4-phenylpiperazin-1-yl
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone Pyrazole 3,5-Dimethyl-4-nitropyrazol-1-yl; 4-phenylpiperazin-1-yl
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one Oxadiazole 5-(2-Methylphenyl)-oxadiazol-2-yl-sulfanyl; 4-phenylpiperazin-1-yl

Key Observations :

  • Heterocyclic Core: The thiazole ring in the target compound is replaced by benzoxazole (), pyrazole (), or oxadiazole () in analogs.
  • Substituent Effects: The phenylamino group in the target compound is absent in analogs like 2-(4-aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one (), which instead features a para-aminophenyl group. This modification could enhance solubility or hydrogen-bonding interactions.

Key Observations :

  • The target compound’s synthesis may parallel methods used for its benzoxazole analog (), where phenylpiperazine is coupled to a pre-formed heterocyclic intermediate.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) NMR Data Highlights Reference
Target Compound Not reported Anticipated δ 7.3–7.5 (aromatic H), δ 3.8–4.0 (piperazine) -
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 137.3–138.5 δ 2.8 (s, 6H, S(O)CH₃), δ 4.6 (s, 2H, CH₂Cl)
2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one Not reported δ 6.6–7.3 (aromatic H), δ 1.9 (s, 2H, NH₂)

Key Observations :

  • The chloromethyl-substituted analog () has a well-defined melting point, suggesting crystallinity, a property that may vary in the target compound based on substituent flexibility.
  • NMR data for the 4-aminophenyl analog () show distinct aromatic and amine proton shifts, underscoring the impact of substituents on spectral profiles.

Pharmacological and Application Insights

Table 4: Potential Biological Applications

Compound Proposed Activity/Use Reference
Target Compound Not explicitly reported; structural similarity suggests CNS or antimicrobial activity -
2-(4-Nitrophenyl)-1-(4-(phenylamino)piperidin-1-yl)ethan-1-one Hapten in anti-fentanyl vaccine development
1-(4-Fluorobenzyl)piperazin-1-yl-based analogs Investigated as serotonin receptor modulators

Key Observations :

  • The target compound’s 4-phenylpiperazine moiety is common in CNS-active agents (e.g., ).

Biological Activity

The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a thiazole-based derivative that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{S}

This structure features a thiazole ring linked to a phenylpiperazine moiety, which is crucial for its biological interactions.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that the presence of the thiazole ring enhances cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have shown significant activity against Jurkat (T-cell leukemia) and HT-29 (colorectal carcinoma) cells.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2Jurkat0.98Inhibition of Bcl-2 protein
9HT-291.61Induction of apoptosis
13A-431<0.5Disruption of cell cycle progression

The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the anticancer activity, with electron-donating groups enhancing efficacy .

Anticonvulsant Activity

In addition to anticancer effects, thiazole derivatives have demonstrated anticonvulsant properties. A study highlighted that certain thiazole-integrated compounds exhibited high anticonvulsant activity in animal models, with one derivative showing complete protection in seizure models .

Table 2: Anticonvulsant Activity of Thiazole Compounds

CompoundModelEfficacy (%)Reference
1PTZ-induced seizures100
3Maximal electroshock85

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis.

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5S. aureus12.5 µg/mL
6E. coli25 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives against cancer cell lines. The study concluded that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Another case study focused on the anticonvulsant activity where a derivative similar to our compound was tested in vivo, demonstrating significant protection against induced seizures in rats .

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